![molecular formula C17H20F3NO5 B1326416 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1135226-64-0](/img/structure/B1326416.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid
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Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, a trifluoromethyl-substituted phenoxy group, and a pyrrolidine ring. Such compounds are often used in medicinal chemistry and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Final Coupling: The trifluoromethyl group is introduced through a coupling reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxy group.
Reduction: Reduction reactions can target the carbonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(methyl)phenoxy]-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(fluoro)phenoxy]-2-pyrrolidinecarboxylic acid
Uniqueness
The presence of the trifluoromethyl group in (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it unique in its applications.
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO5/c1-16(2,3)26-15(24)21-9-12(8-13(21)14(22)23)25-11-6-4-10(5-7-11)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOZHFYGUBOSZ-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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